molecular formula C14H12Cl2O3 B3667093 6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one

6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B3667093
M. Wt: 299.1 g/mol
InChI Key: HOQKOGLMIATCGU-UHFFFAOYSA-N
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Description

The compound “6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a bicyclic system consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position . The molecule also contains chloro and propenyl groups, which could potentially participate in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromen-2-one core, followed by the introduction of the chloro and propenyl groups. The exact synthesis route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromen-2-one group would give the molecule a rigid, bicyclic structure. The chloro and propenyl groups would likely be attached to this core structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The chloro groups could potentially undergo substitution reactions, while the propenyl group could participate in addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Handling of this compound should always be done with appropriate safety precautions .

Properties

IUPAC Name

6-chloro-7-(2-chloroprop-2-enoxy)-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3/c1-7(15)6-18-13-5-12-10(4-11(13)16)8(2)9(3)14(17)19-12/h4-5H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQKOGLMIATCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one
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6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 4
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6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one
Reactant of Route 6
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6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-3,4-dimethyl-2H-chromen-2-one

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